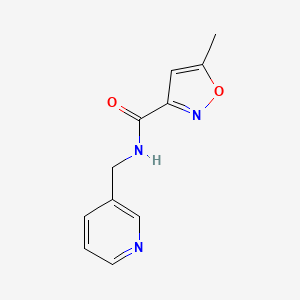

5-methyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with substitutions that may relate to the target compound, often involves strategies such as one-pot synthesis, cycloaddition reactions, and the use of enaminones as precursors. Martins et al. (2002) discuss the one-pot synthesis of 3-methylisoxazole-5-carboxamides, a process potentially relevant to synthesizing the target compound by modifying the N-substituents and reaction conditions (Martins et al., 2002). Additionally, Ruano et al. (2005) describe the synthesis of highly functionalised 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, indicating methods for introducing pyridine groups into the isoxazole framework (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

Structural analysis of isoxazole derivatives, including X-ray crystallography and NMR spectroscopy, is crucial for confirming the identity and purity of synthesized compounds. Anuradha et al. (2014) report on the crystal structure of an isoxazole derivative, providing insight into the molecular arrangements and interactions that could be analogous to those in the target compound (Anuradha et al., 2014).

Chemical Reactions and Properties

Isoxazole derivatives engage in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations under catalytic conditions. Liu et al. (2019) discuss an iron-catalyzed transfer hydrogenation in aged N-methyl-2-pyrrolidone for reductive ring-opening of isoxazoles, a reaction type that might be applicable to modifying the target compound (Liu et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 5-methyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is the HIV-1 regulatory factors Tat and Rev . These factors play a crucial role in the replication of HIV-1, making them key targets for antiviral therapies .

Mode of Action

The compound interacts with its targets by suppressing the accumulation of Tat and Rev proteins .

Biochemical Pathways

The compound affects the RNA processing pathways of HIV-1 . By suppressing the accumulation of Tat and Rev, it disrupts the controlled processing of HIV-1 RNA, which is critical for the virus’s replication . The downstream effects of this disruption include reduced expression of HIV-1 Gag and Env and altered accumulation of viral RNAs .

Result of Action

The primary result of the compound’s action is a significant reduction in HIV-1 replication . This is achieved through the suppression of key HIV-1 regulatory factors and disruption of RNA processing, leading to decreased virus gene expression .

Propriétés

IUPAC Name |

5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-5-10(14-16-8)11(15)13-7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOGKQEXYNLPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)

![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5888583.png)

![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)

![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)